Cas no 53207-41-3 (1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol)

1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol structure
53207-41-3 structure
Product name:1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol
CAS No:53207-41-3
MF:C19H31NO
MW:289.45554
CID:1581347
PubChem ID:40666

1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-cyclohexylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-ol
    • 4-Cyclohexyl-α-[1,1-dimethyl-2-(dimethylamino)ethyl]benzyl alcohol
    • 4-Cyclohexyl-alpha-[1,1-dimethyl-2-(dimethylamino)ethyl ]benzyl alcohol
    • BENZYL ALCOHOL, 4-CYCLOHEXYL-alpha-((1,1-DIMETHYL-2-(DIMETHYLAMINO))ETHYL)-
    • DB-316496
    • 53207-41-3
    • 4-Cyclohexyl-alpha-((1,1-dimethyl-2-(dimethylamino))ethyl)benzyl alcohol
    • BRN 2739457
    • DTXSID50967730
    • 1-Propylamine, 3-hydroxy-3-(p-cyclohexylphenyl)N,N-2,2-tetramethyl-
    • Inchi: InChI=1S/C19H31NO/c1-19(2,14-20(3)4)18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-13,15,18,21H,5-9,14H2,1-4H3
    • InChI Key: SPYDSHBXCCMSOI-UHFFFAOYSA-N
    • SMILES: CC(C)(CN(C)C)C(C1=CC=C(C=C1)C2CCCCC2)O

Computed Properties

  • Exact Mass: 289.24073
  • Monoisotopic Mass: 289.240564612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

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